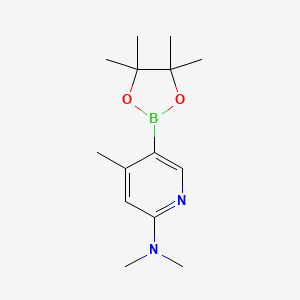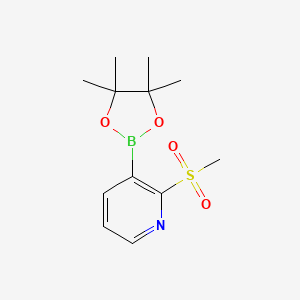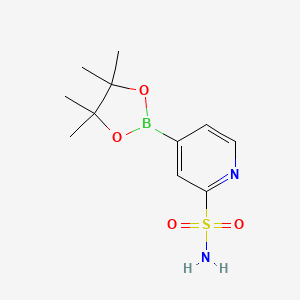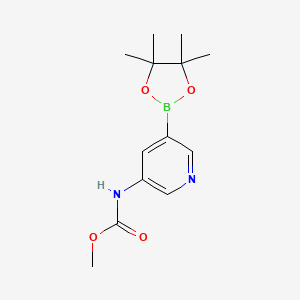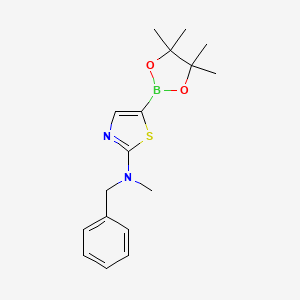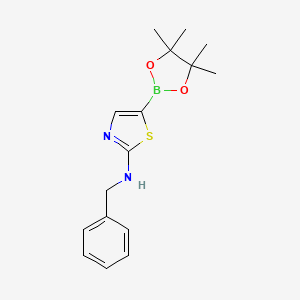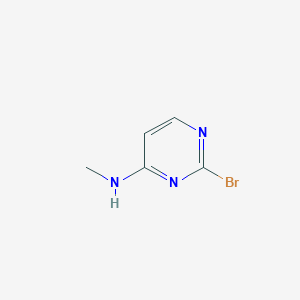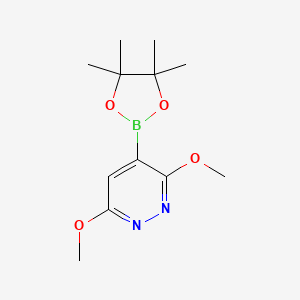
3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is a protected boronic acid with methylimindodiacetic acid (MIDA) that does not react under standard Suzuki-Miyuara coupling conditions . This allows for selective and iterative cross-coupling sequences . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C11H14BN3O6 . Its molecular weight is 295.06 . The SMILES string representation of its structure isO=C(O1)CN(C)CC(OB1C2=C(OC)N=NC(OC)=C2)=O . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.06 , and it is a solid at room temperature . Its melting point is greater than 300°C .Wissenschaftliche Forschungsanwendungen
Boronic Acid Compounds in Organic Synthesis and Drug Design
Boronic acid compounds, including cyclic boronate esters, are notable for their stability in air and versatile reactivity. These properties make them integral to organic synthesis. Notably, boron chelates with a B–O–N motif, akin to the structural features of "3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester," have garnered interest as new chemotypes for drug design. The exocyclic B–O–N linkage, which forms under mild conditions, exhibits significant hydrolytic and thermal resistance. This resilience enables the use of B–O–N heterocycles in click-type reactions for bioconjugation and polymer modification, suggesting potential applications in medicinal chemistry and materials science (Golovanov & Sukhorukov, 2021).
Boronic Acid Derivatives in Materials Science
Boronic acid derivatives also find applications in the development of organic light-emitting diodes (OLEDs) and other organic electronics. The structural modification and synthesis of BODIPY-based organic semiconductors, which include boronic acid functionalities, have been pivotal in advancing OLED technology. This research underscores the versatility of boronic acid derivatives in tuning the electronic properties of materials for optoelectronic applications (Squeo & Pasini, 2020).
Boronic Acid in Drug Discovery and Development
The integration of boronic acids into drug discovery has seen a steady increase, with several boronic acid drugs already approved by regulatory authorities. These compounds are valued for potentially enhancing drug potency and improving pharmacokinetic profiles. The review by Plescia and Moitessier (2020) explores the discovery processes of boronic acid drugs, highlighting the synthetic advancements and the rationalizations for incorporating boronic acids into medicinal compounds. This insight demonstrates the growing importance of boronic acid derivatives, including pinacol ester types, in the pharmaceutical industry (Plescia & Moitessier, 2020).
Safety and Hazards
Wirkmechanismus
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process allows for selective and iterative cross-coupling sequences .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of various organic compounds.
Pharmacokinetics
It’s known that the compound provides prolonged shelf life and stability to typically unstable boronic acid derivatives , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the facilitation of selective and iterative cross-coupling sequences . This leads to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling conditions, including the presence of a palladium catalyst and a base, can affect the compound’s efficacy . Additionally, the stability of the compound can be influenced by storage conditions .
Eigenschaften
IUPAC Name |
3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-9(16-5)14-15-10(8)17-6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPCWCMINWEOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855861-18-5 |
Source


|
| Record name | 3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


